Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Medicinal Chemistry Drug Design ADME Prediction

Methyl 4-bromo-3-(trifluoromethoxy)benzoate (CAS 957206-36-9) is a halogenated aromatic ester building block carrying a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position relative to the methyl ester. It falls within the class of bromo-trifluoromethoxy-substituted benzoates utilised as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
CAS No. 957206-36-9
Cat. No. B1428716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-(trifluoromethoxy)benzoate
CAS957206-36-9
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
InChIInChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3
InChIKeyXIKGXGNARLJTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-(trifluoromethoxy)benzoate: Physicochemical Overview


Methyl 4-bromo-3-(trifluoromethoxy)benzoate (CAS 957206-36-9) is a halogenated aromatic ester building block carrying a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position relative to the methyl ester . It falls within the class of bromo-trifluoromethoxy-substituted benzoates utilised as intermediates in medicinal chemistry and agrochemical synthesis [1]. The compound exhibits a computed LogP of 3.13 and a topological polar surface area (TPSA) of 35.53 Ų, placing its physicochemical profile between the corresponding trifluoromethyl (-CF₃) analogue and the methoxy (-OCH₃) analogue .

1 Halogenated aromatic ester building block for medicinal chemistry and agrochemical synthesis
2 Computed LogP 3.13, TPSA 35.53 Ų: intermediate polarity profile between -CF₃ and -OCH₃ analogues
3 Para-bromo substitution pattern supports predictable cross-coupling reactivity

Methyl 4-bromo-3-(trifluoromethoxy)benzoate: OCF₃ vs. CF₃ Differentiation


Although methyl 4-bromo-3-(trifluoromethoxy)benzoate and its trifluoromethyl (-CF₃) counterpart share the same bromo-ester scaffold, the -OCF₃ group introduces a fundamentally different electronic character. The trifluoromethoxy substituent exerts a long-range electron-withdrawing effect that is superior to that of -CF₃ in promoting hydrogen/metal permutation at remote positions, as demonstrated by competition experiments with organolithium reagents [1]. This translates into distinct regioselectivity outcomes in ortho-lithiation and cross-coupling reactions, meaning that the -OCF₃ and -CF₃ variants are not synthetically interchangeable without altering reaction routes and yields. Furthermore, while both -OCF₃ and -CF₃ groups increase lipophilicity relative to -OCH₃, the magnitude and metabolic consequences differ: comparative studies on aliphatic derivatives show that -OCF₃ incorporation elevates LogD by 0.7–1.4 units versus -OCH₃, but can also reduce microsomal stability relative to both -OCH₃ and -CF₃ analogues [2].

Regioselectivity -OCF₃ vs. -CF₃: long-range electronic effect may shift ortho-lithiation and cross-coupling outcomes; synthetic routes may not transfer directly
Lipophilicity -OCF₃ elevates LogD by 0.7–1.4 units vs. -OCH₃; magnitude and metabolic consequence may differ and require context-specific review
Metabolic stability Aliphatic -OCF₃ compounds showed reduced microsomal stability vs. -OCH₃ and -CF₃ analogues; benzoate-specific stability requires verification

Methyl 4-bromo-3-(trifluoromethoxy)benzoate: Key Differentiation Evidence


TPSA Comparison with Trifluoromethyl Analogue

The target compound possesses a TPSA of 35.53 Ų , which is approximately 35% larger than the TPSA of 26.3 Ų reported for the -CF₃ analogue methyl 4-bromo-3-(trifluoromethyl)benzoate . This difference arises because the -OCF₃ oxygen contributes additional hydrogen-bond acceptor capacity absent in -CF₃. In drug discovery, TPSA is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration, with values below 60 Ų generally correlating with good oral absorption and values below 90 Ų correlating with CNS penetration; a 9 Ų difference within this range can materially influence multiparameter optimization (MPO) scores during lead selection [1].

TPSA Comparison
Head-to-head
Target: 35.53 Ų
vs. -CF₃ analogue: 26.3 Ų
Δ +9.23 Ų (35% higher)
Supports polarity tuning without adding H-bond donors
Computed TPSA; ADME prediction context
Medicinal Chemistry Drug Design ADME Prediction

Long-Range Electronic Effect in C–H Activation

In competition experiments measuring the capacity of substituents to promote hydrogen/metal permutation, -OCF₃ proved superior to both -CF₃ and -OCH₃. Critically, -OCF₃ exerts a long-range electron-withdrawing effect that significantly lowers arylmetal basicity even when positioned at the meta or para position relative to the reaction site, a property not shared by -OCH₃ [1]. This means that methyl 4-bromo-3-(trifluoromethoxy)benzoate can undergo regioselective ortho-lithiation directed by the ester group without interference from the -OCF₃ substituent, whereas the -OCH₃ analogue would produce competing lithiation pathways [1].

C–H Activation
Class-level
-OCF₃ > -CF₃ ≫ -OCH₃
for remote hydrogen/metal permutation promotion
May support ester-directed ortho-functionalization without substituent interference
Organolithium competition experiments; class-level inference
Organometallic Chemistry C-H Functionalization Late-Stage Diversification

Lipophilicity Increase: OCF₃ vs. OCH₃

A systematic study of aliphatic compounds demonstrated that replacing a methoxy (-OCH₃) group with trifluoromethoxy (-OCF₃) increases lipophilicity by 0.7–1.4 LogD units, an effect comparable to that of -CF₃ substitution [1]. When applied to the benzoate scaffold, this translates to an experimental/computed LogP of 3.13 for methyl 4-bromo-3-(trifluoromethoxy)benzoate versus an estimated LogP of ~1.7–2.4 for the corresponding -OCH₃ analogue (methyl 4-bromo-3-methoxybenzoate), based on the difference in substituent π-values (π(OCF₃) ≈ +1.0 vs. π(OCH₃) ≈ -0.02) .

Lipophilicity
Class-level
LogP 3.13 (computed)
ΔLogD +0.7 to +1.4 vs. -OCH₃
Quantifiable LogD boost over -OCH₃ while retaining distinct electronic profile
Aliphatic model compound data; scaffold-specific review advised
Physicochemical Profiling Lipophilicity Optimization Lead Optimisation

Multi-Supplier Commercial Availability

Methyl 4-bromo-3-(trifluoromethoxy)benzoate is commercially available at ≥98% purity from multiple independent suppliers including Leyan (Cat. 1638481, 98%) and ChemScene (Cat. CS-0567815, 98%) . By comparison, the regioisomeric methyl 2-bromo-3-(trifluoromethoxy)benzoate (CAS 1159512-47-6) is priced at $1,549.60/g at 97% purity (Alichem) [1], reflecting lower commercial availability and higher cost for the ortho-bromo isomer. The para-bromo substitution pattern (target compound) benefits from more straightforward synthetic access via direct bromination of methyl 3-(trifluoromethoxy)benzoate, resulting in broader supplier coverage and competitive pricing.

Supplier Availability
Cross-study
Target: 98% purity, multi-supplier
vs. ortho-isomer: 97% purity, $1,549.60/g
Broader supplier base may reduce procurement risk for scale-up
Vendor catalog data; pricing subject to change
Chemical Procurement Building Block Supply Research Reagent Quality

Microsomal Stability Caveat for OCF₃ Compounds

In a comparative evaluation of aliphatic -OCF₃, -CF₃, and -OCH₃ derivatives, most -OCF₃ compounds showed decreased metabolic stability in microsomal assays relative to both -OCH₃ and -CF₃ analogues [1]. This finding, while established on aliphatic substrates and not directly confirmed on the specific benzoate scaffold, serves as a critical flag: medicinal chemistry teams selecting the -OCF₃ benzoate building block should anticipate potentially higher intrinsic clearance in hepatic microsome assays compared to the corresponding -CF₃ building block, and should plan for early metabolic stability screening of any derived lead compounds.

Microsomal Stability
Class-level
Aliphatic -OCF₃: reduced stability vs. -OCH₃ and -CF₃ analogues
Metabolic stability on benzoate scaffold requires direct verification
Data to verify; plan early metabolic profiling for derived leads
Drug Metabolism Microsomal Stability Lead Optimisation

Methyl 4-bromo-3-(trifluoromethoxy)benzoate: Optimal Application Scenarios


Lead Optimization: Lipophilicity Without H-Bond Donors

When a lead series requires increased lipophilicity (ΔLogD +0.7–1.4 vs. -OCH₃) [1] while maintaining a TPSA of ~35.5 Ų—higher than the -CF₃ analogue (26.3 Ų) —methyl 4-bromo-3-(trifluoromethoxy)benzoate provides a unique balance. The -OCF₃ oxygen adds polarity without contributing a hydrogen-bond donor, enabling medicinal chemists to fine-tune ADME properties while preserving the synthetic handle (aryl bromide) for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Ester-Directed Ortho-Functionalization

The long-range electron-withdrawing character of -OCF₃, which is superior to both -CF₃ and -OCH₃ in promoting remote hydrogen/metal permutation [2], makes this compound an ideal substrate for regioselective ortho-lithiation directed by the ester carbonyl. Unlike the -OCH₃ analogue, the -OCF₃ substituent does not compete for ortho-metalation, enabling clean, predictable functionalisation adjacent to the ester group.

Fluorinated Agrochemical Building Block

Trifluoromethoxy-substituted benzoates are explicitly claimed as starting materials for agrochemical active ingredients in foundational patents [3]. The bromine atom serves as a versatile cross-coupling handle, while the -OCF₃ group enhances target-site penetration in plant and insect tissues [4]. Procurement of the methyl ester form (rather than the free acid) allows direct use in ester-functionalised target molecules or facile hydrolysis to the carboxylic acid when required.

Para-Bromo Building Block for Library Synthesis

With ≥98% purity available from multiple suppliers and a pricing advantage over the ortho-bromo regioisomer (which costs >$1,500/g at 97% purity) [5], methyl 4-bromo-3-(trifluoromethoxy)benzoate is the economically rational choice for generating diverse compound libraries via parallel Suzuki coupling. The para-bromo substitution ensures predictable, sterically unhindered cross-coupling reactivity with high expected yields.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity without H-bond donors
TPSA ~35.5 Ų; LogD elevation context
ADME multiparameter optimization review
Ester-directed ortho-functionalization
Long-range electron-withdrawing character
Regioselectivity and lithiation pathway review
Fluorinated agrochemical building block
Aryl bromide cross-coupling handle; -OCF₃ penetration profile
Target-site penetration and ester hydrolysis context
Para-bromo building block for library synthesis
Multi-supplier 98% purity; para-substitution reactivity
Parallel Suzuki coupling yield and procurement scalability

Technical Documentation Hub

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24 linked technical documents
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